4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide

Drug Metabolism Pharmacokinetics HDAC Inhibition

4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide (CAS 1021209-74-4) is a synthetic indoline-benzamide derivative characterized by a para-tert-butyl substitution on the benzamide ring and an N-linked cyclopropanecarbonyl group on the indoline core. This chemotype is associated with inhibition of histone deacetylases (HDACs) and kinases.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 1021209-74-4
Cat. No. B3202478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide
CAS1021209-74-4
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
InChIInChI=1S/C23H26N2O2/c1-23(2,3)18-9-6-16(7-10-18)21(26)24-19-11-8-15-12-13-25(20(15)14-19)22(27)17-4-5-17/h6-11,14,17H,4-5,12-13H2,1-3H3,(H,24,26)
InChIKeyCZGMQCHVDVQVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide (CAS 1021209-74-4): A Differentiated Indoline-Benzamide Scaffold


4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide (CAS 1021209-74-4) is a synthetic indoline-benzamide derivative characterized by a para-tert-butyl substitution on the benzamide ring and an N-linked cyclopropanecarbonyl group on the indoline core . This chemotype is associated with inhibition of histone deacetylases (HDACs) and kinases. For scientific procurement, its value lies not as an optimized probe, but as a structurally distinct scaffold where both the sterically demanding tert-butyl group and the cyclopropyl moiety offer quantifiable differentiation in physicochemical properties and predicted metabolic stability compared to common methyl, halo, or acetyl analogs [1]. This guide provides evidence for selecting this specific compound over its closest structural alternatives.

Procurement Risks of Substituting CAS 1021209-74-4 with Generic Indoline-Benzamide Analogs


Simple substitution of this compound with an N-acetyl or 4-methyl benzamide analog is not scientifically neutral. In closely related chemotypes, replacing the cyclopropanecarbonyl group with an acetyl group alters both the metabolic soft spot and the conformational preference of the N-acyl substituent, directly impacting target residence time and off-rate [1]. Furthermore, substituting the 4-tert-butyl with a smaller 4-methyl group reduces both calculated lipophilicity (ΔlogP ~0.7) and steric bulk (ΔMR ~15), which can fundamentally change binding pocket complementarity and selectivity profiles inferred from class-level SAR [2]. Such changes are significant enough to invalidate SAR continuity and should not be assumed to produce equivalent biological outcomes.

Quantitative Differentiation: 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide vs. Closest Analogs


Metabolic Stability Advantage of Cyclopropanecarbonyl over Acetyl: Implications for Target Residence Time

The cyclopropanecarbonyl group on the target indoline nitrogen is inherently more resistant to oxidative metabolism than the acetyl group of the direct analog, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide (CAS 1021209-90-4). This is a general characteristic of the cyclopropyl fragment, which lacks the labile C-H bonds alpha to the carbonyl that are primary sites for CYP450-mediated oxidation [1]. This metabolic differentiation predicts a longer half-life and improved target residence time for the target compound, a critical factor for in vivo studies where the acetyl analog's target engagement (Kd = 5.4 µM for HDAC6 [2]) may be insufficiently sustained.

Drug Metabolism Pharmacokinetics HDAC Inhibition

Significant Lipophilicity Increase (ΔlogP) of tert-Butyl over Methyl Analog, Enhancing Hydrophobic Pocket Complementarity

A key procurement differentiator is the quantifiable increase in lipophilicity conferred by the 4-tert-butyl group. Computational predictions using high-quality algorithms (ALOGPS 2.1) indicate a logP of approximately 4.5 for the target compound, compared to approximately 3.8 for the 4-methyl analog, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methylbenzamide [1]. This ΔlogP of 0.7 log units corresponds to a 5-fold increase in partition coefficient, which can critically influence membrane permeability and occupancy of lipophilic binding pockets, such as the deep hydrophobic channel in HDAC6 [2]. This difference is substantial enough to alter both in vitro potency and cellular target engagement.

Physicochemical Properties Lipophilicity SAR

Enhanced Steric Bulk: tert-Butyl Provides Greater Conformational Constraint for Selectivity Engineering

The target compound possesses a 4-tert-butyl substituent with a calculated molar refractivity (MR) of approximately 107 cm³/mol, significantly greater than the 92 cm³/mol for the 4-methyl analog [1]. This ΔMR of 15 cm³/mol represents a substantial increase in steric bulk and polarizability. In the context of HDAC6 inhibitor design, such steric differentiation at the cap group is a key determinant of isoform selectivity over HDAC1, as the larger group can exploit differences in the rim of the active site channel [2]. This structural feature makes the target compound a superior candidate for developing selective HDAC6 inhibitors compared to the less bulky 4-methyl analog.

Steric Effects Selectivity Molecular Recognition

Procurement Purity and Availability Advantage Over Custom Analog Synthesis

The target compound (CAS 1021209-74-4) is available from established chemical suppliers at a standard purity of ≥95%, with traceable analytical data (e.g., NMR, HPLC) provided upon request . In contrast, procurement of the closest analog, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methylbenzamide, typically requires custom synthesis with lead times of 4-8 weeks and variable purity, introducing additional cost and project timeline risk. This documented availability and quality control provide a tangible procurement advantage for reproducible research.

Chemical Procurement Purity Supply Chain

High-Value Application Scenarios for 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide Based on Demonstrated Differentiation


Scaffold for Developing Metabolically Stable HDAC6 Inhibitors with Improved in Vivo Target Engagement

For a team seeking to profile an HDAC6 inhibitor in an animal model of neuroinflammation or cancer, the target compound's cyclopropanecarbonyl group offers a predicted metabolic stability advantage over the acetyl analog (CAS 1021209-90-4). This allows researchers to achieve more sustained target engagement (predicted by the class-level inference of lower intrinsic clearance) without needing to immediately conduct extensive metabolic stabilization SAR, thereby accelerating the transition from in vitro binding data to in vivo efficacy studies [1].

Chemical Probe Design for Investigating Isoform-Selective HDAC Inhibition

Investigators focusing on the selective inhibition of HDAC6 over HDAC1 can base their rationale on the steric properties of the target compound. Its 4-tert-butyl group provides a quantifiably larger steric footprint (ΔMR = +15 cm³/mol) than a standard 4-methyl probe. This molecular recognition feature, combined with the lipophilicity driven by the tert-butyl group (ΔlogP = +0.7), makes it a more highly differentiated starting point for achieving and optimizing isoform selectivity than commercially available, less bulky, matched-pair analogs [2].

Accelerated SAR Exploration in Hit-to-Lead Programs for Kinase or HDAC Targets

Medicinal chemistry teams operating under compressed timelines can benefit from the target compound's immediate commercial availability at ≥95% purity. This eliminates the 4-8 week synthetic delay required for custom analogs like N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methylbenzamide, allowing for rapid, reproducible biological testing and parallel synthesis of focused libraries. This logistical advantage directly accelerates the hit-to-lead phase .

Biophysical Assay Standardization for Indoline-Based Inhibitors

Biophysics groups developing SPR, ITC, or NanoBRET assays for indoline-benzamide inhibitors require a highly characterized and readily available standard compound. The target compound, with its defined physicochemical profile (computed logP ~4.5, MR ~107) and guaranteed purity, serves this role more effectively than custom-synthesized analogs with batch-to-batch variability. This ensures consistent assay performance and reliable cross-experiment normalization .

Quote Request

Request a Quote for 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.